Product packaging for 6-Cyanoindole(Cat. No.:CAS No. 15861-36-6)

6-Cyanoindole

Cat. No.: B017180
CAS No.: 15861-36-6
M. Wt: 142.16 g/mol
InChI Key: SZSZDBFJCQKTRG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole (B1671886) Chemistry

The indole scaffold, a bicyclic structure comprising a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, holds a prominent position in chemical sciences. wikipedia.org Its significance stems from its widespread occurrence in natural products, including essential amino acids like tryptophan and neurotransmitters such as serotonin. wikipedia.orgeurekaselect.com The indole nucleus is a core structural motif found in numerous alkaloids, hormones, and pharmaceuticals, highlighting its importance across medicinal chemistry, material science, and beyond. eurekaselect.comjpionline.org The intrinsic reactivity and versatility of the indole structure make it a foundational element for the synthesis of complex molecules and a valuable scaffold for innovative drug design and development. jpionline.org

The first synthesis of indole was achieved in 1866. nih.gov Since then, due to the diverse applications of the indole scaffold in both biological and pharmacological fields, numerous synthetic schemes have been developed, including prominent methods reported by Fischer, Bischler, Hemetsberger, Nenitzescu, and Bartoli. nih.gov

Emergence of Cyanoindole Derivatives in Research

The exploration of indole chemistry naturally led to the investigation of substituted indole derivatives, where hydrogen atoms on the indole ring are replaced by various functional groups. wikipedia.org Among these, cyanoindole derivatives have emerged as a significant class of compounds in research. The introduction of a cyano group (-CN) imparts specific electronic and reactivity characteristics to the indole scaffold, leading to compounds with diverse properties and potential applications. Research into cyanoindoles has been driven by their utility as versatile building blocks in organic synthesis and their potential biological activities. chemimpex.comacs.org

Overview of 6-Cyanoindole: A Distinctive Indole Building Block

This compound, also known as 1H-indole-6-carbonitrile, is a specific cyanoindole derivative featuring a cyano group at the C6 position of the indole ring. chemimpex.comfishersci.ca This compound is recognized for its unique properties and applications, particularly in organic synthesis and medicinal chemistry. chemimpex.com

Defining Characteristics within the Indole Family

Within the family of indole derivatives, this compound is distinguished by the presence of the electron-withdrawing cyano group precisely at the sixth carbon of the benzene ring portion of the indole structure. This substitution pattern influences its chemical reactivity and physical properties compared to indole or other cyanoindole isomers (e.g., 3-cyanoindole). acs.org this compound is typically described as a brown or white to yellow to orange powder to crystal with a melting point between 127-132 °C. chemimpex.comtcichemicals.comtcichemicals.com It has a molecular formula of C₉H₆N₂ and a molecular weight of 142.16 g/mol . chemimpex.comfishersci.catcichemicals.com

Here is a table summarizing some key characteristics of this compound:

PropertyValueSource
Synonyms1H-Indole-6-carbonitrile, 6-Indolecarbonitrile chemimpex.comfishersci.catcichemicals.com
CAS Number15861-36-6 chemimpex.comfishersci.cabiosynth.com
Molecular FormulaC₉H₆N₂ chemimpex.comfishersci.catcichemicals.com
Molecular Weight142.16 g/mol chemimpex.comfishersci.catcichemicals.com
AppearanceBrown powder; White to Yellow to Orange powder to crystal chemimpex.comtcichemicals.comtcichemicals.com
Melting Point127-130 °C; 128-132 °C chemimpex.comtcichemicals.comtcichemicals.com
PubChem CID85146 chemimpex.comfishersci.ca

Strategic Importance of the Cyano Group at the C6 Position

The strategic placement of the cyano group at the C6 position is crucial to this compound's utility. The cyano group is electron-withdrawing, which can influence the electron density distribution across the indole ring and affect the reactivity of other positions. researchgate.net While functionalization at the C6 position of indole can be challenging due to its distance from potential directing groups, specific methodologies have been developed to achieve selective C6 functionalization, sometimes utilizing directing groups or specific catalytic systems. researchgate.netacs.org The cyano group at C6 can serve as a handle for further chemical transformations, enabling the divergent synthesis of various functional groups such as aldehydes, primary amines, and amides. researchgate.netresearchgate.net This versatility makes this compound a valuable intermediate in the synthesis of more complex molecules. biosynth.com

Scope of Research Applications for this compound

This compound is widely utilized in various areas of chemical research due to its versatile reactivity and the properties imparted by the cyano group at the C6 position. Its applications span organic synthesis, medicinal chemistry, and materials science. chemimpex.com

In organic synthesis, this compound serves as a key building block for creating complex molecules and introducing various functional groups through reactions like nucleophilic substitutions and cycloadditions. chemimpex.com It has been used as a reactive intermediate and a building block for the synthesis of other chemical compounds. biosynth.com

In medicinal chemistry and pharmaceutical development, this compound is a crucial intermediate in the synthesis of biologically active compounds, including potential anti-cancer agents and neuroprotective drugs. chemimpex.com It has been explored in the development of new drugs targeting neurological disorders. chemimpex.com Research has shown that this compound can inhibit cancer cell growth and induce apoptosis in certain cancer cell lines. biosynth.com It has also been identified as a biochemical reagent for life science-related research and drug discovery. targetmol.com For instance, it has been employed in the asymmetric synthesis of this compound derivatives that act as non-steroidal glucocorticoid receptor modulators. researchmap.jpmdpi.com

Furthermore, this compound is being investigated for its potential in materials science, particularly in the development of organic semiconductors and dyes. chemimpex.com Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. chemimpex.com Researchers also utilize this compound in the formulation of advanced materials like polymers and coatings to enhance properties such as durability and chemical resistance. chemimpex.com The compound can also be used to develop fluorescent probes for imaging applications, aiding in the visualization of cellular processes. chemimpex.com

The diverse applications of this compound underscore its importance as a versatile building block in advanced chemical research.

Organic Synthesis and Reaction Development

In organic synthesis, this compound is widely employed as a key building block for constructing complex molecules and synthesizing indole derivatives. chemimpex.com Its versatile reactivity allows for the introduction of various functional groups through diverse chemical reactions, including nucleophilic substitutions and cycloadditions. chemimpex.com Researchers utilize this compound in the development of new reactions and the exploration of novel chemical transformations, highlighting its significance in synthetic organic chemistry. guidechem.com For instance, it has been used as a substrate in studies exploring the enantioselective functionalization of enamides with indoles. nih.gov Although some product formation was observed with this compound in a study on direct C3-functionalization of indoles, it was noted that it decomposed under certain reaction conditions. chemrxiv.org

Medicinal Chemistry and Pharmaceutical Innovation

This compound is a crucial compound in medicinal chemistry and pharmaceutical innovation, serving as a key intermediate in the synthesis of various pharmaceutical compounds and indole-based drugs. guidechem.comchemimpex.com Its derivatives are explored for potential therapeutic properties. ontosight.ai Research indicates that this compound and its derivatives can exhibit a range of biological activities, including potential anticancer and antimicrobial properties. guidechem.comontosight.ai It has been shown to bind to chemokine receptors and inhibit the activity of coagulation factors. biosynth.com Studies have also demonstrated its ability to inhibit cancer cell growth and induce apoptosis in several cancer cell lines. biosynth.com Furthermore, cyanoindole derivatives, including those related to this compound, have been investigated as selective partial agonists for the dopamine (B1211576) D4 receptor, a target for neuropsychiatric disorders. acs.org

Materials Science and Advanced Engineering

In materials science and advanced engineering, this compound is explored for its potential in developing advanced materials, such as organic semiconductors and dyes. chemimpex.com Its favorable electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. chemimpex.com Researchers incorporate this compound into the formulation of polymers and coatings to enhance properties like durability and chemical resistance. chemimpex.com While research on poly(5-cyanoindole) in battery systems has been noted, the specific applications of this compound itself in advanced engineering materials like those for secondary batteries are areas of ongoing investigation. researchgate.net Electrochemical copolymerization involving this compound has also been explored for its electrochromic properties. semanticscholar.org

Biological and Biochemical Investigations

This compound is a valuable tool in biological and biochemical investigations. It is utilized as a biochemical reagent for life science-related research. medchemexpress.com The compound is valuable for studying biological pathways and mechanisms, particularly in areas like cancer research, where it can aid in identifying potential therapeutic targets. chemimpex.com this compound can also be used in the development of fluorescent probes for imaging applications, facilitating the visualization of cellular processes in live cells. chemimpex.com Cyano-tryptophans, which are related to cyanoindoles, have been used as fluorescent and infrared probes to investigate the local environments surrounding proteins. mdpi.comresearchgate.net Studies have also examined the activity of evolved enzymes with various indole substrates, including this compound, to understand enzyme promiscuity and its implications for biocatalysis. nih.gov

Theoretical Frameworks Guiding this compound Research

Theoretical frameworks play a crucial role in guiding research involving this compound, particularly in the rational design of new compounds and the understanding of reaction mechanisms.

Principles of Rational Design in Compound Development

The principles of rational design are applied in the development of compounds incorporating the indole scaffold, including those featuring the cyano group at the 6-position. Rational design involves using a mechanistic understanding and structural information to design molecules with desired properties. bohrium.comresearchgate.netfrontiersin.org This approach is crucial in medicinal chemistry for designing compounds with specific pharmacological activities and improved profiles. acs.orgbohrium.com While specific detailed research findings on the rational design of this compound itself were not extensively detailed in the search results, the principles of rational design are broadly applied to indole derivatives to optimize their synthesis and properties for various applications. acs.orgsci-hub.se For instance, rational approaches guide the design of enzyme inhibitors and other bioactive molecules incorporating indole structures. bohrium.com

Mechanistic Investigations in Indole Functionalization

Mechanistic investigations are fundamental to understanding how indoles, including this compound, undergo functionalization reactions. These studies provide insights into the step-by-step processes of chemical transformations, which is essential for developing more efficient and selective synthetic routes. Research into the functionalization of indoles explores various methods, including C-H bond activation, transition metal-mediated cross-coupling, and electrophilic aromatic substitution. rsc.org Mechanistic studies, often involving techniques like DFT calculations and control experiments, help elucidate the reaction pathways and the influence of substituents like the cyano group at the 6-position on reactivity and regioselectivity. uit.no While some studies on indole functionalization mention this compound as a substrate that may react differently or decompose under certain conditions, detailed mechanistic investigations specifically centered on the functionalization of this compound were not prominently featured in the search results. chemrxiv.org However, the broader understanding of indole functionalization mechanisms informs research involving this compound as a reactant or a product. nih.govrsc.orguit.nomdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2 B017180 6-Cyanoindole CAS No. 15861-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSZDBFJCQKTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166478
Record name 1H-Indole-6-carbonitrile
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15861-36-6
Record name 1H-Indole-6-carbonitrile
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Record name 1H-Indole-6-carbonitrile
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Record name 1H-Indole-6-carbonitrile
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Record name 1H-indole-6-carbonitrile
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Synthetic Methodologies and Advanced Reaction Chemistry of 6 Cyanoindole

Synthetic Routes to 6-Cyanoindole

The synthesis of this compound can be achieved through several methodologies, ranging from established protocols to more modern transition-metal-catalyzed approaches and asymmetric synthesis strategies.

Established Synthetic Protocols for this compound

Traditional and established methods for synthesizing indole (B1671886) derivatives, which can be adapted for the synthesis of this compound, often involve cyclization reactions. While specific detailed "established protocols" solely for this compound were not extensively detailed in the search results, general indole synthesis methods like the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis are commonly employed for constructing the indole core asianpubs.orgasianpubs.org. The introduction of the cyano group at the C6 position would typically occur either before or after the indole ring formation, depending on the specific route. Some approaches to substituted indoles, including those with cyano groups, have historically involved methods utilizing toxic cyanide chemicals such as CuCN, Zn(CN)2, and NaCN asianpubs.org.

Palladium-Catalyzed Cyanation Approaches

Palladium-catalyzed reactions represent a powerful and widely used strategy for the introduction of cyano groups onto aromatic and heteroaromatic systems, including indoles. These methods often involve the cyanation of aryl or heteroaryl halides or through direct C-H bond functionalization.

Palladium-catalyzed direct cyanation of indoles through C-H bond activation has been reported. One such method utilizes potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as a safe and non-toxic cyanating agent, selectively introducing a cyano group, although often at the C3 position of indoles acs.orgpku.edu.cn. Another palladium-catalyzed method for the C3-cyanation of indoles uses acetonitrile (B52724) as a cyanide source rsc.org. Additionally, a palladium-catalyzed cyanation of indole C-H bonds at the 3-position has been achieved using a combination of NH4HCO3 and DMSO as the cyanide source, offering a practical and safe method rsc.org.

While these examples primarily highlight C3 cyanation, palladium catalysis is also applicable to the cyanation of halogenated indoles to form cyanoindoles. For instance, a palladium-catalyzed cyanation reaction with zinc cyanide has been used to install a nitrile group at the 6-position of a protected indole derivative rsc.org. This suggests that palladium-catalyzed cross-coupling reactions, such as the Negishi coupling with zinc cyanide, can be employed for the synthesis of this compound from a suitable 6-haloindole precursor nih.gov.

Hydrogen Autotransfer-Type Reactions in Indole Functionalization

Hydrogen autotransfer (HA) or borrowing hydrogen (BH) reactions are considered environmentally friendly and atom-economical strategies for forming C-C and C-N bonds, often utilizing alcohols as alkylating agents and hydrogen donors beilstein-journals.org. These reactions typically involve the dehydrogenation of an alcohol, followed by a reaction with a nucleophile or coupling partner, and subsequent hydrogenation of the intermediate.

In the context of indole functionalization, hydrogen autotransfer strategies have been applied to the alkylation of indoles with alcohols. Metal-free hydrogen autotransfer-type reactions, mediated by bases such as Cs2CO3, have been reported for the C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols chemrxiv.orgcambridge.org. Transition-metal catalysts, including iron complexes, have also been employed in hydrogen autotransfer reactions for the alkylation of indoles with alcohols researchgate.netresearchgate.net. These methods typically result in C3 alkylated indoles. While the direct application of hydrogen autotransfer specifically for introducing a cyano group at the C6 position of indole is not explicitly detailed in the search results, the underlying principle of utilizing alcohols as alkylating agents and the in situ generation and reaction of intermediates could potentially be explored in multi-step sequences towards this compound derivatives.

Asymmetric Synthesis of this compound Derivatives

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is particularly important in the development of pharmaceuticals and other chiral molecules. While the asymmetric synthesis of this compound itself is less common due to the lack of a chiral center on the core structure, asymmetric methodologies are applied to synthesize chiral derivatives incorporating the this compound moiety.

One notable approach involves the asymmetric addition of this compound to prochiral electrophiles, catalyzed by chiral catalysts.

Cinchona alkaloids and their derivatives are well-established organocatalysts used in various asymmetric transformations, including addition reactions rsc.orgunits.itdovepress.comacs.org. These catalysts can promote enantioselective carbon-carbon bond formation by activating substrates through hydrogen bonding or acting as chiral Lewis bases.

Cinchona alkaloid catalyzed addition reactions have been successfully applied to the asymmetric synthesis of chiral this compound derivatives. Specifically, the asymmetric addition of this compound to ethyl trifluoropyruvate, catalyzed by a Cinchona alkaloid, has been reported nih.govresearchmap.jpresearchmap.jp. This reaction is a key step in the synthesis of enantiomerically pure intermediates for non-steroidal glucocorticoid receptor modulators researchmap.jpresearchmap.jp. The optimized method using a Cinchona alkaloid catalyst allowed for the synthesis of the product with high enantioselectivity (>99% ee) nih.govresearchmap.jpresearchmap.jp.

Cinchona Alkaloid Catalyzed Additions

Reactivity and Functionalization of the Cyano Group at C6

The nitrile group at the C6 position of this compound is an electrophilic center at the carbon atom due to the polarity of the carbon-nitrogen triple bond. libretexts.orglibretexts.org This electrophilic character makes the cyano group susceptible to attack by nucleophiles, enabling a range of functionalization reactions. libretexts.orgyoutube.com These transformations allow for the conversion of the nitrile into various functional groups, expanding the synthetic utility of this compound.

Nucleophilic Transformations of the Nitrile Functionality

Nitriles, including the C6 cyano group in this compound, undergo various nucleophilic additions. Strong nucleophiles such as Grignard reagents and organolithium reagents can attack the nitrile carbon, leading to the formation of imine intermediates that can be subsequently hydrolyzed to ketones. libretexts.orgyoutube.com Reduction of the nitrile group using reducing agents like lithium aluminum hydride (LiAlH4) is another important nucleophilic transformation, yielding primary amines. libretexts.orgyoutube.com Hydrolysis of nitriles under acidic or basic conditions can lead to the formation of carboxylic acids or amides, respectively, proceeding through an amide intermediate. libretexts.orglumenlearning.com

Conversion to Amidinoindole Derivatives

The conversion of nitriles to amidines is a well-established transformation in organic chemistry. google.com This can often be achieved through the Pinner synthesis, which involves the reaction of a nitrile with an alcohol in the presence of acid to form an imidate, followed by reaction with ammonia (B1221849) or an amine. google.com Amidinoindole derivatives can also be synthesized from this compound via the hydrogenation of the corresponding amidoxime (B1450833) intermediate. ukm.my This route provides a method to access 6-amidinoindole compounds.

Amidoximation Reactions

The reaction of nitriles with hydroxylamine (B1172632) leads to the formation of amidoximes. google.com This amidoximation reaction can be applied to this compound to synthesize 6-amidoximeindole. Research has investigated the conditions for this transformation. One study reported the synthesis of indolylamidoxime by reacting this compound with a 50% aqueous solution of hydroxylamine in dry dioxane at 80 °C for 5 hours, yielding the desired amidoxime in 68%, along with a small amount of the undesired indolylamide (16%). ukm.my Another reported procedure utilized hydroxylamine hydrochloride in the presence of triethylamine (B128534) in ethanol (B145695) at 80 °C for 12 hours, achieving a higher yield of 91%. ukm.my

Table 1: Amidoximation of this compound

ReactantsConditionsProduct(s)Yield (%)Reference
This compound, Hydroxylamine (50% aq)Dry dioxane, 80 °C, 5 hIndolylamidoxime68 ukm.my
Indolylamide16 ukm.my
This compound, Hydroxylamine HCl, Et3NEthanol, 80 °C, 12 h6-Amidoximeindole91 ukm.my

Indole Ring Functionalization and Derivatization

The indole ring system in this compound is also a site for functionalization and derivatization reactions. The electronic properties of the indole nucleus, particularly the electron-rich pyrrole (B145914) ring, influence its reactivity. The presence of the electron-withdrawing cyano group at the C6 position on the benzene (B151609) ring portion of the indole can influence the regioselectivity and reactivity of reactions on the indole core.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)

Table 2: Negishi Coupling in this compound Chemistry

ReactantsConditionsProductYield (%)Reference
6-Bromoindole derivative, Zinc cyanidePd(t-Bu3P)2 or Pd(PPh3)4, DMF, 80-150 °CThis compound derivative (e.g., with ester and trifluoroalcohol groups)22-83 mdpi.com
Diarylbromides, (N-Boc-6-cyanoindol-2-yl)boronic acidPd(Ph3P)4 or Pd(OAc)2/2-(Biphenyl)t-Bu2P, K2CO3, EtOH, toluene, 70 °CTriaryl compounds containing the this compound moietyNot specified nih.gov

C3-Functionalization of Indoles with Heteroaryl Methyl Alcohols

The C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols represents a strategy for introducing complex substituents at the C3 position of the indole core. While some studies have explored this type of reaction with various indoles, this compound has been noted as an indole that did not react productively under certain standard conditions, sometimes leading to decomposition or only observing some product formation with sluggish reactivity. chemrxiv.org For instance, a transition metal-free Cs₂CO₃/Oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols showed limited success with this compound compared to other substituted indoles like 4-bromoindole, 4-methylindole, 5-methoxyindole, and 5-hydroxyindole. chemrxiv.orgchemrxiv.org

Preliminary mechanistic studies for this type of C3-alkylation reaction involving other indoles suggest a hydrogen autotransfer-type chain process. chemrxiv.orgrsc.org This process is proposed to begin with an initial oxidation of the alcohol to the corresponding aldehyde, followed by a condensation reaction with the indole. chemrxiv.orgrsc.org Subsequently, a reduction step occurs involving hydride delivery from another equivalent of the primary alcohol. chemrxiv.org The lack of productive reactivity with this compound under these conditions might be attributed to its electron-deficient nature due to the presence of the cyano group, which can influence the proposed reaction intermediates and transition states.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is crucial for exploring their diverse applications. Various approaches exist for synthesizing indole derivatives, including ring cyclizations of functionalized precursors and direct functionalizations of the indole ring through methods like C-H bond activation, transition metal-mediated cross-coupling, or electrophilic aromatic substitution. chemrxiv.org

One method for synthesizing substituted this compound derivatives involves the introduction of the cyano group onto a pre-formed indole or the construction of the indole ring with the cyano group already in place. For example, 6-cyano-2-(4-cyanophenyl)indole (B119307) can be synthesized by the cyclization of appropriate precursors, such as the reaction of 4-cyanobenzaldehyde (B52832) with indole-6-carbonitrile in the presence of a base like potassium carbonate in a polar solvent like DMF at elevated temperatures.

Another strategy involves the synthesis of this compound derivatives bearing substituents at other positions, such as the 2- or 3-position. The synthesis of 2- and 3-piperazinylmethyl-substituted cyanoindoles, including 6-cyanoindoles, has been reported using solid-phase and solution-phase methodologies. acs.org A solid-phase synthetic route for 5- and this compound derivatives involved starting from protected alcohols and subsequently introducing the desired substituents. acs.org

Furthermore, the synthesis of 3-(4-chlorobutyl)-5-cyanoindole, an intermediate for vilazodone (B1662482) hydrochloride, highlights a method for obtaining substituted cyanoindoles through a Fischer indole ring-closing reaction. google.com This method involves the reaction of 4-cyanophenylhydrazine hydrochloride with a suitable precursor like 1,1-dimethoxy-6-chlorohexane under controlled conditions, offering a relatively mild and high-yielding route. google.com

The synthesis of 6-cyanopurine-2'-deoxyribonucleoside, a related cyanoindole derivative, has been achieved through a sequence involving palladium-catalyzed cyanation of a protected precursor with zinc cyanide. rsc.org This illustrates the utility of transition metal catalysis in introducing the cyano group into indole systems.

Interactive data table: Examples of Substituted Cyanoindole Synthesis

DerivativePrecursorsKey Reaction/ConditionsNotesSource
6-Cyano-2-(4-cyanophenyl)indole4-cyanobenzaldehyde, indole-6-carbonitrileCyclization with K₂CO₃ in DMF at elevated temperaturesExample of cyclization for derivative synthesis.
2- or 3-piperazinylmethyl-cyanoindolesVarious indoles and phenylpiperazine derivativesMannich conditions (solid-phase) or solution-phase synthesisSynthesis of functionalized cyanoindoles. acs.org
3-(4-chlorobutyl)-5-cyanoindole4-cyanophenylhydrazine hydrochloride, 1,1-dimethoxy-6-chlorohexaneFischer indole ring-closing reactionIntermediate for pharmaceutical synthesis, mild conditions, high yield. google.com
6-cyanopurine-2'-deoxyribonucleosideProtected precursorPalladium-catalyzed cyanation with Zn(CN)₂Example of transition metal catalysis for cyano introduction. rsc.org

Mechanistic Studies in this compound Synthesis and Reactions

Mechanistic studies provide crucial insights into the step-by-step processes, intermediates, and factors influencing the outcome of chemical reactions involving this compound.

Investigation of Reaction Pathways and Intermediates

Investigations into the reaction pathways and intermediates in this compound chemistry often involve proposing plausible sequences of elementary steps and identifying transient species formed during the transformation. For the C3-functionalization of indoles with heteroaryl methyl alcohols, preliminary mechanistic studies suggest a hydrogen autotransfer pathway involving the oxidation of the alcohol to an aldehyde, followed by condensation with the indole and subsequent reduction. chemrxiv.orgchemrxiv.orgrsc.org While this compound showed limited reactivity in this specific transformation, understanding this proposed mechanism for related indoles provides a framework for analyzing its behavior.

In the context of synthesizing cyanoindoles, some reaction pathways involve the cleavage and formation of C-N bonds. For instance, a copper-mediated cyanation of indoles has been reported to proceed via tandem carbon and nitrogen atom transfer, potentially involving Cu(III)-acetylide species as intermediates. researchgate.net This type of study, although not specifically focused on the 6-cyano position, illustrates the complexity of mechanisms in cyanation reactions of indoles and the potential involvement of organometallic intermediates.

Other synthetic routes to substituted indoles, which could potentially be adapted for this compound derivatives, involve cascade reactions and cyclization events. researchgate.netsioc-journal.cn Mechanistic proposals for these reactions often include steps like nucleophilic addition, elimination, and cyclization mediated by various reagents or catalysts. sioc-journal.cn

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in the efficiency, selectivity, and mechanism of reactions involving this compound. The choice of catalyst can significantly influence the reaction pathway and the nature of intermediates formed. For example, transition metal catalysts like palladium and copper have been employed in cyanation reactions and the synthesis of indole derivatives. rsc.orgresearchgate.netmdpi.com Palladium-catalyzed cyanation with zinc cyanide has been effective in introducing the cyano group in the synthesis of a 6-cyanopurine (B1214740) derivative. rsc.org Copper-mediated reactions have been proposed to involve copper intermediates in C-N bond formation. researchgate.net

Reaction conditions such as temperature, solvent, and the presence of additives also critically impact the reaction outcome. In the Cs₂CO₃/Oxone®-mediated C3-alkylation of indoles, the reaction temperature and atmosphere (N₂ atmosphere) were specified as standard conditions, and variations in temperature and reaction time were explored for different indole substrates. chemrxiv.org The limited reactivity of this compound under these specific conditions highlights the sensitivity of the reaction to the electronic properties of the indole substrate.

For the synthesis of 3-(4-chlorobutyl)-5-cyanoindole via Fischer indole synthesis, the use of a mixed solvent system of alcohol and water, along with controlled temperature during the addition of reagents, was crucial for achieving high yield and purity. google.com This underscores the importance of carefully optimized reaction conditions in synthetic methodologies.

Interactive data table: Influence of Catalysts and Conditions

Reaction TypeCatalyst/ConditionsEffect/OutcomeSource
C3-alkylation of indoles with heteroaryl alcoholsCs₂CO₃/Oxone®, 140 °C, N₂ atmosphereLimited productive reactivity with this compound compared to other indoles. chemrxiv.org chemrxiv.orgchemrxiv.org
Cyanation of protected precursorPd(PPh₃)₄, Zn(CN)₂, DMF, 90 °CEffective introduction of cyano group in 6-cyanopurine derivative synthesis. rsc.org rsc.org
Fischer indole synthesis (for 3-(4-chlorobutyl)-5-cyanoindole)Mixed alcohol/water solvent, controlled temperatureHigh yield and purity of the substituted cyanoindole. google.com
Copper-mediated cyanation of indolesCopper catalystProposed involvement of Cu(III)-acetylide intermediates. researchgate.net

Applications of 6 Cyanoindole in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Biologically Active 6-Cyanoindole Derivatives

The synthesis of indole (B1671886) derivatives is a crucial area in medicinal chemistry due to their widespread biological activities. researchgate.net this compound serves as a key intermediate in the creation of such derivatives, which are explored for various pharmacological potentials. chemimpex.com

Development of Indole-Based Pharmaceutical Agents

Indole-based compounds are prevalent in numerous natural products and pharmaceuticals, including those used for treating inflammation, cancer, and microbial infections. researchgate.netlabmanager.comchim.it The indole structure's intrinsic reactivity and versatility make it a valuable scaffold for innovative drug design. jpionline.org Researchers utilize this compound in the synthesis of indole derivatives that are crucial for creating biologically active compounds, including potential anti-cancer agents and neuroprotective drugs. chemimpex.com Efficient synthetic methods for producing indole derivatives are essential for drug production and expanding the range of potential indole-based pharmaceuticals. labmanager.com

Synthesis of Indole Derivatives with Enhanced Reactivity

The introduction of various functional groups can enhance the reactivity of indole derivatives. The cyano group in this compound contributes to its versatile reactivity, allowing it to participate in diverse chemical reactions such as nucleophilic substitutions and cycloadditions. chemimpex.com While studies specifically focusing on enhancing the reactivity of this compound through various synthetic methods are ongoing, research on indole synthesis in general highlights strategies to improve reactivity. For instance, electron-withdrawing groups on substrates can generally enhance reactivity in the synthesis of 3-substituted indoles. rsc.org New synthetic methods, such as microflow synthesis, have been developed to obtain indole-based products in high yield while limiting side reactions, which can be a challenge due to unwanted dimerization or multimerization of indoles. labmanager.com

Pharmacological and Therapeutic Potentials

Indole derivatives exhibit a broad spectrum of biological activities, including potential in treating neurological disorders. chemimpex.compcbiochemres.com The pharmacological potential of this compound derivatives is an active area of research. chemimpex.com

Targeting Neurological Disorders

The dopamine (B1211576) D4 receptor is recognized as a promising target for the treatment of neuropsychiatric disorders, including attention-deficit hyperactivity, mood disorders, and Parkinson's disease. acs.org this compound derivatives have been investigated for their potential to interact with dopamine receptors, particularly the D4 subtype. acs.orgnih.gov

Dopamine D4 Receptor Partial Agonism

Cyanoindole derivatives, including those derived from this compound, have been identified as highly selective dopamine D4 receptor partial agonists. acs.orgnih.gov Partial agonists bind to receptors and activate them, but to a lesser extent than full agonists. patsnap.com This partial activation can help modulate dopamine signaling in a more controlled manner, potentially offering therapeutic benefits with fewer side effects compared to full agonists. patsnap.com Studies have shown that certain cyanoindole derivatives exhibit partial agonist effects at the D4 receptor. acs.orgacs.org

Ligand Binding Studies and Selectivity

Dopamine receptor binding studies have been conducted on cyanoindole derivatives to evaluate their affinity and selectivity for different dopamine receptor subtypes (D1-D5). acs.orgnih.gov These studies have indicated strong and selective recognition of the D4 subtype by certain cyanoindole derivatives. acs.orgnih.govacs.org For example, specific 2-aminomethyl-5-cyanoindoles have shown high D4 receptor affinity and extraordinary selectivity over D1, D2long, D2short, and D3 receptors in binding assays. acs.orgnih.govacs.org Ligand binding studies are crucial in identifying compounds with the desired receptor profile for targeted therapeutic intervention. mdpi.comnih.gov

Table 1: Selected Cyanoindole Derivatives and Dopamine D4 Receptor Binding Affinity

CompoundStructure TypeD4 Receptor Binding Affinity (Ki)Selectivity over other Dopamine Receptors
FAUC 299 (3f)2-aminomethyl-5-cyanoindole0.52 nM acs.orgnih.govacs.orgHigh selectivity over D1, D2long, D2short, and D3 (>8600 for FAUC 316) acs.orgnih.govacs.org
FAUC 316 (3j)2-aminomethyl-5-cyanoindole (fluoro derivative)1.0 nM acs.orgnih.govacs.orgExtraordinary selectivity over D1, D2long, D2short, and D3 (>8600) acs.orgnih.govacs.org
6-cyanoindoles (3k-m)This compound derivatives3.6, 3.4, and 9.0 nM acs.orgModerate to strong selectivity over D1-D3 acs.org

Note: Data is based on reported research findings. acs.orgnih.govacs.org

Anti-Cancer Activities

Studies have indicated that this compound and related indole compounds possess anti-cancer properties, primarily through the inhibition of cancer cell growth and the induction of apoptosis biosynth.com.

Inhibition of Cancer Cell Growth

This compound has been shown to inhibit the growth of several cancer cell lines biosynth.com. Research on related α-cyano bis(indolyl)chalcones, synthesized using microwave-assisted methods, has also demonstrated in vitro anticancer activity against human cancer cell lines, including A549 lung cancer cells nih.gov. Some of these chalcone (B49325) derivatives were found to be potent and selective, with low micromolar half-maximal inhibitory concentration (IC50) values nih.gov. Another study on 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, which incorporate an indole core, also reported significant cytotoxic activity against various cancer cell lines, such as A549, H460, HT-29, and SMMC-7721 nih.govbohrium.com. The introduction of the indole core in these derivatives appeared to enhance their anti-tumor activity bohrium.com.

Induction of Apoptosis

Beyond inhibiting growth, this compound has been observed to induce apoptosis (programmed cell death) in a number of cancer cell lines biosynth.com. Apoptosis induction is a critical mechanism for eliminating cancerous cells. Research on other compounds, such as (+)-Cyanidan-3-ol, has shown that inducing apoptosis is a viable strategy for inhibiting cancer cell proliferation, as demonstrated in hepatocellular carcinoma cells nih.gov. While the specific mechanisms for this compound's apoptosis induction are subject to ongoing research, the presence of this activity highlights its potential in cancer therapy. Some studies on related compounds have investigated the involvement of pathways like the bcl-2 and caspase families in apoptosis induction nih.gov.

Modulation of Inflammatory Responses (e.g., Chemokine Receptor Binding)

This compound has been shown to bind to chemokine receptors, which are proteins that play a key role in regulating inflammatory responses biosynth.comebi.ac.uk. Chemokines are chemoattractant molecules that recruit leukocytes to sites of inflammation ebi.ac.uk. By binding to chemokine receptors, this compound may modulate these inflammatory processes biosynth.com. Chemokine receptors are G protein-coupled receptors found on the surface of various immune cells, including monocytes, lymphocytes, basophils, and eosinophils ebi.ac.uksigmaaldrich.com. The CC chemokine receptor subfamily (CCR1-11) is one such group of receptors that bind specifically to CC chemokines ebi.ac.uksigmaaldrich.com. The interaction of this compound with these receptors suggests a potential role in developing anti-inflammatory agents.

Inhibition of Coagulation Factors

This compound has been reported to inhibit the activity of coagulation factors, which are proteins involved in the complex process of blood clotting biosynth.com. Coagulation factors circulate in the blood in an inactive form and are activated in a specific sequence following blood vessel injury, leading to the formation of a fibrin (B1330869) clot wfh.org. Inhibitors of coagulation factors can impact this cascade and are relevant in the context of anticoagulant therapy wfh.orgpractical-haemostasis.com. While the specific coagulation factors inhibited by this compound are not detailed in the provided snippets, this activity suggests potential applications in the development of anticoagulant agents. Factor XIII, for instance, is a crucial coagulation factor that stabilizes blood clots nih.gov.

Antimalarial Drug Discovery

Indole derivatives, including those related to this compound, have been explored in the context of antimalarial drug discovery phcogj.com. Malaria is a significant global health issue, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the development of new antimalarial agents phcogj.comnih.gov.

Heme Binding Studies

Research in antimalarial drug discovery often involves targeting essential processes in the malaria parasite, such as heme metabolism frontiersin.org. Heme is vital for the parasite's survival, and interfering with its handling or detoxification can be a therapeutic strategy frontiersin.org. While the provided information does not directly link this compound to heme binding in the context of malaria, studies on other compounds and proteins highlight the importance of heme binding in biological systems frontiersin.orgbiorxiv.orgresearchgate.netwikipedia.orgrcsb.org. For example, hemopexin is a protein in human blood that binds heme to protect against its toxicity, particularly in conditions like malaria biorxiv.org. Proteins with heme-binding motifs, such as cytochromes c, are involved in various biological processes wikipedia.org. Further research would be needed to determine if this compound or its derivatives directly interact with heme or heme-binding proteins in the malaria parasite as a mechanism of antimalarial action.

Compound Information

Compound NamePubChem CID
This compound85146
(+)-Cyanidan-3-ol72304
Chloroquine2759
Vinblastine25237
Vindoline11617
Catharanthine63980
Sorafenib216216
Vorinostat (SAHA)5284610
Romidepsin6918944
Staurosporine441045
Marimastat60712
Scutellarin6439886
Capsaicin1548970
Atrazine2256

Note: PubChem CIDs for some general terms like "coagulation factors" or "chemokine receptors" are not applicable as they represent classes of molecules rather than single compounds.## this compound: Applications in Medicinal Chemistry and Drug Discovery

This compound, a synthetic compound with the chemical formula C9H6N2 (PubChem CID: 85146), is an indole derivative featuring a cyano group at the sixth position of the indole ring. This compound has garnered interest in medicinal chemistry and drug discovery due to its diverse biological activities and its utility as a versatile building block for synthesizing more complex molecules with potential therapeutic applications. guidechem.comchemimpex.com

Research into the biological properties of this compound and its derivatives has revealed potential in several key areas of medicinal chemistry, including anti-cancer, anti-inflammatory, anticoagulant, and antimalarial activities. biosynth.com

Anti-Cancer Activities

Investigations have demonstrated that this compound and related compounds exhibit anti-cancer properties, primarily through inhibiting the proliferation of cancer cells and inducing apoptosis. biosynth.com

This compound has been shown to inhibit the growth of various cancer cell lines. biosynth.com Studies on structurally related α-cyano bis(indolyl)chalcones, synthesized via microwave-assisted methods, have also demonstrated in vitro anticancer activity against human cancer cell lines, such as A549 lung cancer cells. nih.gov Certain chalcone derivatives proved to be potent and selective, displaying half-maximal inhibitory concentration (IC50) values in the low micromolar range. nih.gov Similarly, novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, incorporating an indole core, exhibited significant cytotoxic activity against cancer cell lines including A549, H460, HT-29, and SMMC-7721. nih.govbohrium.com The incorporation of the indole core in these compounds appeared to enhance their anti-tumor efficacy. bohrium.com

Table 1: In Vitro Cytotoxic Activity of Representative 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives Against Cancer Cell Lines

CompoundA549 (IC50, nM)H460 (IC50, nM)HT-29 (IC50, nM)SMMC-7721 (IC50, nM)
Compound 27220.230.650.77
MX-5815158000190007000001530000

Note: Data is illustrative and based on findings from a study on related indole-containing compounds. nih.gov

In addition to inhibiting growth, this compound has been observed to induce apoptosis in several cancer cell lines. biosynth.comambeed.com Apoptosis is a crucial process for eliminating malignant cells and is a desirable mechanism for anti-cancer agents. Research on other compounds, such as (+)-Cyanidan-3-ol (PubChem CID: 72304), has highlighted the effectiveness of apoptosis induction as a strategy to inhibit cancer cell proliferation, as demonstrated in hepatocellular carcinoma cells. nih.gov While the precise mechanisms by which this compound induces apoptosis are still under investigation, this activity underscores its potential in cancer therapy. Studies on related compounds have explored the involvement of pathways such as the bcl-2 and caspase families in mediating apoptosis. nih.gov

Modulation of Inflammatory Responses (e.g., Chemokine Receptor Binding)

This compound has demonstrated the ability to bind to chemokine receptors, proteins integral to the regulation of inflammatory responses. biosynth.comebi.ac.uk Chemokines are signaling molecules that facilitate the migration of leukocytes to inflammatory sites. ebi.ac.uk By interacting with chemokine receptors, this compound may influence these inflammatory processes. biosynth.com Chemokine receptors, such as those belonging to the CC chemokine receptor subfamily (CCR1-11), are G protein-coupled receptors expressed on various immune cells. ebi.ac.uksigmaaldrich.com The binding of this compound to these receptors suggests a potential application in the development of anti-inflammatory therapeutics. biosynth.com

Inhibition of Coagulation Factors

Reports indicate that this compound can inhibit the activity of coagulation factors, proteins essential for blood clot formation. biosynth.combohrium.com The coagulation cascade involves a series of precisely ordered activation steps of these factors, culminating in the formation of a fibrin clot following vascular injury. wfh.org Compounds that inhibit coagulation factors can interfere with this process and are relevant in the context of developing anticoagulant medications. wfh.orgpractical-haemostasis.com While the specific coagulation factors targeted by this compound are not explicitly detailed in the available information, this inhibitory activity suggests potential in the development of agents for managing blood clotting disorders. biosynth.com

Antimalarial Drug Discovery

Indole derivatives, including those structurally related to this compound, have been investigated for their potential antimalarial activity. phcogj.com Malaria, caused by Plasmodium parasites, remains a significant global health challenge, compounded by the emergence of drug resistance, particularly in Plasmodium falciparum. phcogj.comnih.gov This necessitates the search for new antimalarial compounds.

A key area of research in antimalarial drug discovery involves targeting the parasite's heme metabolism. frontiersin.org Heme is crucial for the survival of the malaria parasite, and disrupting its handling or detoxification can be a viable therapeutic strategy. frontiersin.org While direct evidence linking this compound to heme binding within the malaria parasite is not explicitly provided, studies on other compounds and proteins highlight the significance of heme interactions in biological systems. frontiersin.orgbiorxiv.orgresearchgate.netwikipedia.orgrcsb.org For instance, human hemopexin (PubChem CID: 72304) binds heme to mitigate its toxicity, a process particularly relevant in conditions like malaria. biorxiv.org Proteins containing heme-binding motifs, such as cytochromes c, are involved in diverse biological functions. wikipedia.org Further research is required to ascertain if this compound or its derivatives directly interact with heme or heme-binding proteins in the malaria parasite, potentially contributing to antimalarial effects.

Molecular Docking Analysis

Molecular docking analysis is a computational technique widely applied in drug discovery to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method helps in understanding the nature and strength of the interaction between a small molecule and its biological target, providing insights into binding affinity and identifying key residues involved in the interaction r-project.orgresearchgate.netguidetopharmacology.org. In the context of this compound and its derivatives, molecular docking can be utilized to study how these compounds interact with various protein targets implicated in diseases. By simulating the binding process, researchers can gain a better understanding of how structural modifications to the this compound core might influence binding to a specific target, guiding the design of more potent and selective analogues. Molecular docking studies are considered crucial for understanding the binding interaction between drug targets and ligand molecules, playing a vital role in modern drug design and discovery . While specific molecular docking analysis results focused solely on this compound derivatives were not detailed in the reviewed literature, the technique is a standard tool employed in the discovery and optimization of indole-based drug candidates to elucidate binding modes and predict activity r-project.orgresearchgate.netguidetopharmacology.orgnih.gov.

Glucocorticoid Receptor Modulators (GRMs)

This compound derivatives have been investigated in the context of Glucocorticoid Receptor Modulators (GRMs). GRMs are compounds that interact with the glucocorticoid receptor, a key player in regulating various physiological processes, including inflammation and immune responses. The development of selective GRMs is an active area of research, aiming to separate the beneficial anti-inflammatory and immunosuppressive effects from undesirable side effects associated with traditional glucocorticoids like prednisolone (B192156) and mifepristone (B1683876) nih.govuni.lunih.gov. Asymmetric synthesis approaches have been reported for the synthesis of this compound derivatives intended as non-steroidal GRMs nih.govguidetopharmacology.org. This highlights the utility of the this compound scaffold in the design and synthesis of compounds targeting the glucocorticoid receptor.

Stereogenic Center Influence on Binding Affinity

The presence of stereogenic centers in a molecule can significantly influence its interaction with biological targets, including receptors, and thus impact binding affinity and biological activity. Stereochemistry is a critical consideration in drug discovery, as different stereoisomers of a compound can exhibit distinct pharmacological profiles. In the context of GRMs derived from this compound, the asymmetric synthesis approaches mentioned nih.govguidetopharmacology.org suggest that the stereochemistry of these derivatives is important. While the provided literature mentions the asymmetric synthesis of this compound derivatives as GRMs, specific detailed research findings explicitly quantifying the influence of particular stereogenic centers on the binding affinity of these specific this compound-based GRMs to the glucocorticoid receptor were not available in the reviewed snippets. However, the focus on asymmetric synthesis underscores the general understanding in medicinal chemistry that controlling stereochemistry is crucial for optimizing the interaction with chiral biological targets like receptors.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish how variations in the chemical structure of a compound affect its biological activity nih.govgoogleapis.com. These studies are essential for identifying the specific structural features responsible for desired biological effects and for optimizing lead compounds. SAR investigations typically involve synthesizing a series of structurally related compounds (analogues) and evaluating their biological activity to understand how different substituents or modifications impact potency, selectivity, and other pharmacological properties nih.govgoogleapis.com.

The indole nucleus, including the this compound scaffold, is a common structural motif in many biologically active molecules, making it a subject of SAR studies in various drug discovery programs labsolu.ca. SAR studies involving indole derivatives have explored the impact of substituents at different positions of the indole ring on biological activity fishersci.benih.govmims.comwikipedia.org.

Impact of Substituents on Biological Activity

The introduction or modification of substituents on the this compound core can significantly influence the biological activity of the resulting compounds. These effects can be electronic, steric, or lipophilic, altering how the molecule interacts with its target protein or enzyme. For example, SAR studies on 6-(indol-2-yl)pyridine-3-sulfonamides as HCV inhibitors, which contain an indole core with a substitution at the 6-position, focused on the impact of substituents at various positions, including the indole ring, to optimize activity and pharmacokinetic profiles nih.govmims.comwikipedia.org. Similarly, investigations into indole-based bisamidine antibiotics have explored the effect of substituents on antibacterial properties fishersci.be. General principles of substituent effects on biological activity observed in other systems, such as Schiff bases and aminomethylene bisphosphonates, where electron-donating or withdrawing groups and steric hindrance play a role, are also relevant to understanding the potential impact of substituents on this compound analogues wikipedia.orggoogle.com. By systematically varying substituents on the this compound scaffold and evaluating the biological outcomes, researchers can deduce the structural requirements for optimal activity against a specific target.

Optimization for Potency and Selectivity

A primary goal of SAR studies is the optimization of lead compounds for improved potency and selectivity nih.govgoogleapis.comnih.govnih.gov. Potency refers to the concentration of a compound required to produce a specific biological effect, while selectivity relates to the compound's ability to interact preferentially with its intended target over other biological molecules, thereby reducing off-target effects and potential toxicity nih.gov. Through iterative cycles of design, synthesis, and biological testing of this compound analogues, medicinal chemists can identify modifications that enhance the desired activity and minimize undesirable interactions. This optimization process often involves fine-tuning the electronic and steric properties of substituents on the this compound core to achieve a better fit and stronger binding to the target site, as well as modulating physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME) characteristics nih.gov. The versatility of the this compound structure allows for a wide range of chemical modifications, facilitating the exploration of chemical space to discover compounds with optimized therapeutic potential.

Advanced Drug Discovery Methodologies Utilizing this compound

Modern drug discovery employs a range of advanced methodologies to accelerate the identification and optimization of potential drug candidates. These methodologies are applicable to research involving compounds like this compound and its derivatives. Computational approaches, such as molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, are used to predict the biological activity of compounds based on their chemical structures and to guide the design of new analogues. Molecular docking, as discussed earlier, falls under this umbrella of computational tools used to understand ligand-target interactions r-project.orgresearchgate.netguidetopharmacology.orgnih.gov.

Furthermore, advanced experimental techniques, including various biophysical methods, play a crucial role in early drug discovery by providing detailed information on compound binding and interaction with targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) can be used to measure binding kinetics, thermodynamics, and structural changes upon ligand binding, providing valuable data for SAR studies and lead optimization nih.gov. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds, potentially including this compound-based libraries, to identify initial hits with desired activity. The integration of these advanced computational and experimental methodologies with synthetic chemistry efforts centered around the this compound scaffold enables a more efficient and rational approach to discovering and developing new therapeutic agents. Artificial intelligence and machine learning are also increasingly being integrated into drug discovery workflows, including lead optimization, to analyze complex biological and chemical data and predict promising candidates.

Solid-Phase Synthesis in Derivative Library Generation

Solid-phase synthesis is a powerful technique for the rapid and efficient generation of diverse chemical libraries, crucial for high-throughput screening in drug discovery. This compound serves as a valuable scaffold in this context, allowing for the combinatorial synthesis of a wide array of derivatives with potential biological activities.

One application involves the traceless linking of diethoxymethyl (DEM)-protected 5- and 6-cyanoindoles to a solid support. Subsequent chemical transformations and the incorporation of various substituents, such as phenylpiperazine derivatives, lead to the formation of substituted cyanoindoles. This approach has been successfully applied to synthesize libraries of 2- and 3-piperazinylmethyl-substituted cyanoindoles. nih.gov These libraries can then be screened to identify compounds with desired pharmacological properties. For instance, a series of such cyanoindole derivatives were synthesized and evaluated as highly selective dopamine D4 receptor partial agonists. nih.gov Specific compounds from this series, like FAUC 299 (3f) and FAUC 316 (3j), demonstrated interesting binding properties, with FAUC 316 exhibiting high selectivity over other dopamine receptor subtypes (D1, D2long, D2short, and D3). nih.gov

The use of solid-phase methodologies for the synthesis and modification of the indole core is a significant area of research, driven by the prevalence of indole scaffolds in biologically active compounds. This highlights the broader importance of techniques that allow for the efficient generation of indole-based libraries, with this compound being a key component in such endeavors.

Radiolabeled Compounds in DMPK/ADME Studies

Radiolabeled compounds are indispensable tools in drug metabolism and pharmacokinetics (DMPK) and absorption, distribution, metabolism, and excretion (ADME) studies. These studies are critical for understanding how a drug candidate is processed by the body. While direct radiolabeling of this compound itself for DMPK/ADME studies might be context-dependent, the indole core and its derivatives, including those synthesized from this compound, are frequently incorporated into drug candidates that are subsequently radiolabeled.

Radioisotope (RI)-labeled compounds are widely employed in DMPK/ADME studies to track the absorption, distribution, metabolism, and excretion of drug substances. They provide valuable data for understanding drug metabolism in different species, performing quantitative whole body autoradiography (QWBA), and evaluating the formation of reactive metabolites through protein covalent binding tests.

Although a specific example of radiolabeling this compound for DMPK/ADME was not prominently found, related research highlights the synthesis of carbon-14-labeled compounds incorporating indole structures for such studies. For example, the asymmetric synthesis of a Carbon-14-labeled selective glucocorticoid receptor modulator involved chemistry on a 6-substituted indole, demonstrating the relevance of this position for incorporating isotopes into molecules destined for DMPK assessments. The optimization of indole-based compounds, such as 6-(indol-2-yl)pyridine-3-sulfonamides, for improved DMPK properties further underscores the importance of the indole scaffold in drug candidates evaluated in these studies.

Fluorescent Probes for Biological Research

The intrinsic fluorescence properties of indole and its derivatives make them attractive for the development of fluorescent probes used in biological research to visualize cellular processes and study molecular interactions. This compound exhibits fluorescence, and its properties are sensitive to the surrounding environment, making it a potential component of such probes.

Studies investigating the fluorescence characteristics of various cyanoindoles, including this compound (6-CNI), have shown that the position of the cyano group influences their photophysical properties. The fluorescence intensity and lifetime of this compound are notably affected by the solvent environment. Specifically, solvents with strong hydrogen-bond donating capabilities, such as water, have been shown to significantly reduce the fluorescence lifetimes of 5-cyanoindole, this compound, and 7-cyanoindole. This sensitivity to hydration suggests that this compound could potentially be utilized in probes designed to report on the local hydration status within biological systems, similar to how 7-cyanoindole has been explored as a hydration probe.

Research has measured the fluorescence decay kinetics, absorption, and emission spectra of this compound in different solvents to understand how its fluorescence properties vary with the environment. The quenching of fluorescence intensity observed for this compound in water is attributed to potential non-radiative decay pathways influenced by interactions with solvent molecules. Despite this quenching in water, the environment-sensitive fluorescence of this compound provides a basis for its potential application in developing fluorescent probes for specific biological investigations, particularly in environments where hydration changes are relevant.

The exploration of cyanoindole derivatives as biological fluorophores is an active area, and while 4-cyanoindole (B94445) has shown particularly advantageous photophysical properties in water, the study of this compound's fluorescence contributes to the broader understanding of how structural modifications affect the fluorescence of the indole core for probe development.

6 Cyanoindole in Materials Science and Advanced Technologies

Polymer Chemistry and Conjugated Materials

In polymer chemistry, 6-Cyanoindole is explored for its potential to be incorporated into polymer structures, particularly conjugated polymers. These polymers are characterized by alternating single and double bonds along the backbone, which allows for the delocalization of pi electrons, resulting in unique electronic and optical properties. This compound's structure contributes to the conjugated system of polymers, influencing their electronic behavior and making them potential candidates for use in electronic and optoelectronic devices chemimpex.comnih.gov. Researchers utilize this compound in the formulation of advanced materials, including polymers and coatings chemimpex.com.

Copolymerization Reactions Involving this compound

This compound has been utilized as a monomer in copolymerization reactions biosynth.com. Copolymerization involves the polymerization of two or more different monomers, leading to a polymer chain containing different repeating units. The incorporation of this compound into copolymers allows for the modification and tuning of the resulting polymer's properties. This approach enables the creation of new materials with tailored characteristics that differ significantly from those of the constituent homopolymers nih.gov.

Electrochemical Copolymerization for Electrochromic Applications

Electrochemical copolymerization is a method used to synthesize conjugated polymers and copolymers by applying an electrical potential or current to a solution containing monomers. This technique allows for the controlled deposition of polymer films onto electrode surfaces. This compound has been electrochemically copolymerized with other monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT) eurekaselect.commdpi.comsemanticscholar.orgresearchgate.netacs.orgresearcher.liferesearchgate.net.

Copolymers based on this compound and EDOT, synthesized via electrochemical methods, have shown promise for electrochromic applications mdpi.comsemanticscholar.orgresearchgate.netresearcher.liferesearchgate.net. Electrochromic materials exhibit a reversible change in color upon the application of an external voltage mdpi.com. Research findings indicate that a copolymer film of this compound and EDOT can exhibit distinct electrochromic properties, displaying color changes between states such as brick-red in the reduced state and sky-blue in the oxidized state researchgate.net. An electrochromic device constructed using this copolymer showed a color change from dark green to dark blue and demonstrated good optical contrast, fast response time, and long-term stability researchgate.net.

The spectroelectrochemical analysis of a P(6CNIn-co-EDOT) copolymer film revealed an optical contrast of 30% at 485 nm and 32% at 610 nm researchgate.net. The coloration efficiency was reported as 216 cm² C⁻¹ at 485 nm and 223 cm² C⁻¹ at 610 nm researchgate.net. The response times were measured to be 0.7 seconds at 485 nm and 0.9 seconds at 610 nm researchgate.net.

Here is a summary of the electrochromic performance data for a P(6CNIn-co-EDOT) copolymer film:

PropertyValue at 485 nmValue at 610 nmUnit
Optical Contrast3032%
Coloration Efficiency216223cm² C⁻¹
Response Time0.70.9seconds

Development of Organic Semiconductors and Dyes

This compound is explored for its potential in the development of organic semiconductors and dyes chemimpex.comguidechem.com. Its favorable electronic properties, stemming from the conjugated system and the electron-withdrawing nature of the cyano group, make it a suitable component in materials designed for electronic applications chemimpex.com. Organic semiconductors are crucial components in various electronic devices, including transistors and photovoltaic cells nih.gov. This compound's use as a building block contributes to the creation of organic materials with tunable electronic properties, which is essential for their function as semiconductors or dyes chemimpex.comguidechem.com.

Optoelectronic Applications

The electronic and optical properties of materials derived from this compound make them relevant for optoelectronic applications chemimpex.com. Optoelectronics involves the study and application of electronic devices that source, detect, and control light. Conjugated polymers, including those incorporating indole (B1671886) derivatives like this compound, are increasingly used in the fabrication of optoelectronic devices researchgate.net.

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a type of display technology that uses organic compounds to emit light in response to an electric current. This compound's favorable electronic properties and its role as a building block in conjugated polymers make it suitable for use in OLEDs chemimpex.comambeed.com. Materials incorporating this compound can contribute to the light-emitting layers or charge transport layers within OLEDs, influencing their efficiency and color characteristics researchgate.net.

Electrochemical Properties and Devices

The electrochemical behavior of this compound and its polymers is a key area of research for applications in energy storage and electrochromic devices.

Electrochemical Performance of this compound Polymers

Polymers derived from this compound exhibit electrochemical activity that makes them of interest for use in electrochemical systems. The electrochemical properties and stability of polymers can be significantly influenced by their electronic configuration. acs.org Studies involving the electrochemical polymerization of monomers like this compound, often in non-aqueous solutions containing supporting electrolytes, yield polymer films on electrodes. acs.orgmdpi.com The reversible redox behavior observed in cyclic voltammetry studies indicates promising electrochemical properties for these materials. mdpi.comnih.gov

Application in Zinc/Polymer Secondary Batteries (referencing related cyanoindoles)

Conductive polymers, including polyindole (PIn) and its derivatives, have garnered attention as cathode materials for aqueous zinc-organic batteries (AZOBs) due to their high conductivity and delocalized electron clouds, which facilitate rapid redox kinetics. oaepublish.com While research on poly(this compound) specifically in zinc batteries is less prevalent in the provided results, poly(5-cyanoindole), a related cyanoindole derivative, has been explored as a cathode material for AZOBs. oaepublish.comresearchgate.netmdpi.comjos.ac.cn

Studies have shown that electrospun poly(5-cyanoindole) fibers can serve as cathode materials in zinc/polymer secondary batteries. researchgate.netmdpi.com A zinc/electrospun poly(5-cyanoindole) fibers battery system utilizing Zn foil as the anode and ZnCl2 as the electrolyte demonstrated a voltage of 2.0 V. researchgate.net This system achieved a discharge capacity of approximately 107–61 Ah Kg−1 at rates from 0.2C to 10C. researchgate.net Notably, at the 800th cycle, the discharge capacity remained between 80–57 Ah Kg−1 at 0.2C–2C rates, retaining about 75–63% of the maximum discharge capacity, indicating good cyclic properties and fast charge/discharge capabilities. researchgate.net The introduction of an electron-withdrawing -CN group to polyindole, as seen in poly(5-cyanoindole), can lead to a higher discharge plateau around 2.0 V in zinc-ion batteries. oaepublish.com Electrospun poly(5-cyanoindole) fibers have been suggested as a better cathode material compared to polyindole powder in zinc/polymer batteries. researchgate.net

An example of performance data for a zinc/poly(5-cyanoindole) battery is shown below:

Battery SystemCathode MaterialAnode MaterialElectrolyteOpen-Circuit Voltage (V)Discharge Capacity (Ah/kg)Cycle Life (Cycles)Capacity Retention (%)
Zn/PolymerPoly(5-cyanoindole) fibersZn foilZnCl2~2.0107–61 (at 0.2C–10C)80075–63 (at 0.2C–2C)

Electrochromic Behavior of this compound Copolymers

Copolymers incorporating this compound have demonstrated electrochromic properties, which involve reversible changes in color upon the application of an electrical potential. Electrochemical copolymerization is a method used to synthesize such materials. acs.orgresearcher.lifeacs.org A novel copolymer based on this compound (6CNIn) and 3,4-ethylenedioxythiophene (EDOT) has been synthesized electrochemically. acs.orgmdpi.comresearcher.liferesearchgate.net These copolymer films exhibit multi-electrochromic behavior and possess decent transparency. acs.orgresearchgate.net The electrochromic properties, including switching time and optical contrast, can be investigated using techniques like chronoamperometry and spectroelectrochemistry. nih.gov The electrochemical copolymerization strategy allows for tuning the electronic properties, such as the HOMO energy level and band gap, which in turn affects the color of the copolymer. acs.orgnih.gov

Formulation of Advanced Materials

This compound is utilized in the formulation of advanced materials, including polymers and coatings, to enhance their properties. chemimpex.com

Polymers and Coatings with Enhanced Properties

Researchers use this compound in the creation of polymers and coatings designed to possess enhanced characteristics. chemimpex.com The development of innovative polymer technologies is crucial for producing high-performance coatings that meet specific demands. stahl.com These enhanced properties can include aspects like improved outdoor resistance, hardness, flexibility, and barrier properties. stahl.compp-bv.com While the specific details on how this compound directly contributes to these enhancements at a molecular level in polymers and coatings are not extensively detailed in the provided results, its use as a building block suggests its incorporation into polymer structures to impart desired functional properties. chemimpex.combiosynth.com

Durability and Chemical Resistance Enhancement

The application of this compound in the formulation of advanced materials is linked to enhancing properties such as durability and chemical resistance. chemimpex.com The development of coatings with improved corrosion and weathering resistance is essential for protecting structures and extending their lifespan. pp-bv.com Innovative polymer coatings, including those based on inorganic polymers like polysiloxanes, are developed for ultra-UV resistance and long-term durability, potentially exceeding 40-year life cycles. pp-bv.com Fully ceramic coatings based on siloxanes also offer high levels of abrasion and chemical resistance. pp-bv.com The role of this compound in contributing to these specific enhancements in durability and chemical resistance within polymers and coatings is indicated as an area where researchers utilize the compound. chemimpex.com

Spectroscopic and Computational Investigations of 6 Cyanoindole

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable insights into the molecular structure, electronic transitions, and dynamics of 6-cyanoindole in different environments.

Fluorescence Spectroscopy and Lifetime Studies

Fluorescence spectroscopy is a sensitive tool for studying the excited-state properties of molecules. Studies on cyanoindoles, including this compound, have shown that the position of the nitrile group significantly affects their fluorescent properties. The fluorescence lifetime, which is the average time a molecule spends in the excited state before emitting a photon, is particularly sensitive to the solvent environment.

For this compound, its fluorescence lifetime is dependent on the solvent. In solvents with strong hydrogen-bond donating ability, such as water (H₂O) and trifluoroethanol (TFE), this compound exhibits shorter fluorescence lifetimes. Conversely, in solvents with strong hydrogen-bond accepting ability, such as dimethyl sulfoxide (B87167) (DMSO) and formamide (B127407) (FA), it shows longer fluorescence decay kinetics. nih.gov This solvent dependence is an interesting result, as the fluorescence lifetime of indole (B1671886) itself in H₂O is similar to that in DMSO. nih.gov The fluorescence intensity of cyanoindoles substituted on the six-membered ring, including this compound, can be quenched in water. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. NMR data for this compound can provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. While specific detailed ¹H and ¹³C NMR spectral data for this compound were not extensively detailed across the search results, general mentions of NMR being used for characterization and the availability of its ¹³C NMR spectrum in databases indicate its application in confirming the structure and purity of this compound. chemicalbook.comlookchem.com

Fourier Transform-Infrared (FT-IR) Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. FT-IR spectroscopy has been applied to study cyanoindole derivatives, including this compound. nih.govresearchgate.net The characteristic stretching vibration of the C≡N group in cyanoindoles is a key feature in their IR spectra. researcher.life Studies have shown that the oscillator strength of the C≡N stretching vibration in 4-cyanoindole (B94445) is significantly increased upon transition to its excited electronic state (S1). researcher.life While specific vibrational frequencies for this compound were not detailed, FT-IR is a standard technique for its characterization and for studying the effects of substitution on the indole ring vibrations. nih.govresearchgate.netbruker.com

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about electronic transitions within the molecule. The absorption spectra of cyanoindoles are influenced by the position of the cyano group. nih.govresearchgate.net For this compound, its absorption spectrum in H₂O shows a significant red-shift compared to that of indole. nih.gov This shift is indicative of changes in the electronic energy levels due to the presence of the electron-withdrawing cyano group. The absorption maxima (λabs) and molar extinction coefficients (ε) are important parameters obtained from UV-Vis spectroscopy that characterize the electronic transitions. nih.govmsu.edu

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. MS is commonly used for the identification and structural elucidation of organic molecules like this compound. msu.edu The molecular weight of this compound is approximately 142.16 g/mol , corresponding to the molecular formula C₉H₆N₂. fishersci.canih.govbiosynth.combiosynth.comacmec.com.cn Mass spectrometry data helps confirm the molecular formula and can provide structural details through the analysis of fragment ions.

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling play a crucial role in understanding the spectroscopic properties and behavior of molecules like this compound at a deeper level. These methods use principles of quantum mechanics and classical mechanics to simulate and predict molecular properties. kallipos.gryoutube.com

Theoretical calculations have been employed to investigate the electronic transitions and photophysical properties of cyanoindoles, including the effect of the cyano group's position and solvation. nih.govresearchgate.netsci-hub.sesci-hub.se These studies can help explain experimental observations, such as the solvent-dependent fluorescence lifetimes and the red-shifts observed in UV-Vis absorption spectra. nih.govresearchgate.netsci-hub.se Computational models can predict the energy levels of excited states (like ¹La and ¹Lb) and the potential energy surfaces, providing insights into the mechanisms of fluorescence quenching and other photochemical processes. rsc.orgresearchgate.netsci-hub.se For instance, theoretical studies have investigated the potential energy surface along the N-H bond stretch in cyanoindole-water clusters to understand fluorescence quenching mechanisms. rsc.org Theoretical calculations can also complement spectroscopic data by providing optimized molecular geometries and vibrational frequencies. sci-hub.sedntb.gov.ua

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound85146
Indole798
4-cyanoindole85145
5-cyanoindole85147
7-cyanoindole85149
2-cyanoindole85144
3-cyanoindole60756
Tryptophan6305
Phenylalanine614
Tyrosine145742
Water963
Dimethyl sulfoxide679
Trifluoroethanol6382
Formamide701
Cyclohexane8030
1,4-dioxane31216

Data Tables

Table 1: Representative Fluorescence Lifetime Data for this compound in Different Solvents

SolventFluorescence Lifetime (ns)Source
DMSOLongest reported nih.gov
H₂OShorter nih.gov
TrifluoroethanolShorter nih.gov

Table 2: Representative UV-Vis Absorption Data for Indole and this compound in Water

CompoundAbsorption Maximum (λabs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Source
Indole~270Not specified in source nih.gov
This compoundRed-shifted compared to indoleNot specified in source nih.gov

Table 3: Examples of Computational Chemistry Methods Applied to Cyanoindoles

MethodApplicationSource
Quantum Mechanical CalculationsInvestigating electronic transitions and photophysical properties nih.govresearchgate.netsci-hub.se
Implicit Solvation ModelsModeling solvent effects on spectroscopic properties researchgate.netsci-hub.se
Potential Energy Surface CalculationsUnderstanding fluorescence quenching mechanisms and photochemical pathways rsc.org
Geometry OptimizationDetermining stable molecular structures sci-hub.se
Vibrational Frequency CalculationsComplementing IR spectroscopy data sci-hub.sedntb.gov.ua
Coupled Cluster Theory (EOM-CCSD)Modeling absorption and fluorescence rsc.org
Multireference Perturbation Theory (CASPT2)Modeling absorption and fluorescence rsc.org
Density Functional Theory (DFT)Geometry optimization and vibrational frequency calculations sci-hub.se

Density Functional Theory (DFT) Predictions

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. In the context of cyanoindoles, including this compound, DFT calculations are employed to investigate ground-state geometries, electronic distributions, and energetic landscapes. Studies on substituted indoles, such as cyanoindoles, often utilize DFT for geometry optimization and vibrational frequency calculations. For instance, the B3LYP functional with basis sets like 6-31G(d) is commonly used for geometry optimization in the gas phase to locate ground state minima. sci-hub.se DFT calculations can provide insights into how the electron-withdrawing cyano group affects the electron density distribution across the indole ring, influencing its reactivity and physical properties. While DFT is valuable for ground-state properties, time-dependent DFT (TD-DFT) is often employed to study excited states and predict spectroscopic parameters like transition energies. researchgate.net However, it's noted that standard TD-DFT methods with certain functionals might incorrectly predict the energetic ordering of excited states, such as the La and Lb states in indole derivatives, necessitating the use of more advanced methods or benchmarking against experimental data. rsc.org The accuracy of DFT predictions can be influenced by the choice of functional and basis set, and in some cases, advanced techniques or correlation analysis might be needed to improve the transferability and quantitative accuracy of DFT results, particularly for complex systems or properties. aps.org

Electronic Structure and Energetics of Cyanoindoles

The electronic structure of indole and its derivatives, including cyanoindoles, is characterized by low-lying excited states, notably the ππ* states denoted La and Lb. sci-hub.se The relative energies and characteristics of these states are highly sensitive to substitution and the surrounding environment. sci-hub.se The introduction of an electron-withdrawing group like the cyano group significantly perturbs the electronic structure of the indole ring. Studies on various cyanoindole isomers have shown that the position of the cyano substitution drastically changes their absorption and fluorescence spectra. sci-hub.se For example, the absorption spectra of 4-, 6-, and 7-cyanoindoles are significantly red-shifted compared to that of indole. nih.gov

Computational studies using methods like CASPT2 and EOM-CCSD, in addition to DFT, are used to investigate the excited states and their energetics. sci-hub.se These calculations help to understand the nature of the excited states (La-like or Lb-like) and how their energies are affected by the cyano group. The energetic separation between the La and Lb states can be altered by substituents. researchgate.net For 5-cyanoindole, the lowest excited state was determined to be of La character, which is in contrast to most other indole derivatives where the Lb state is typically lower in energy. researchgate.netresearchgate.net While specific detailed energetics for this compound from these advanced methods were not extensively found in the search results, the general principles observed for other cyanoindoles highlight the significant impact of the cyano group on the electronic structure and excited state energetics. The sensitivity of cyanoindole fluorescence properties to the microenvironment suggests their potential as probes for studying protein conformation and hydration. researchgate.net

Modeling of Spectroscopic Properties

Modeling spectroscopic properties of molecules like this compound involves theoretical calculations to predict absorption and emission spectra, fluorescence lifetimes, and the effect of the environment on these properties. Computational methods, including TD-DFT and higher-level ab initio methods like EOM-CCSD and CASPT2, are used to calculate excitation energies, oscillator strengths, and transition dipole moments. sci-hub.seaip.org

Studies on cyanoindoles have shown that computational modeling can provide valuable insights into their photophysical behavior. For example, theoretical investigations have explored the effect of positional substitution of the cyano group on the absorption and fluorescence characteristics of cyanoindoles. sci-hub.se Modeling the spectroscopic properties in different solvents is particularly important, as the fluorescence of cyanoindoles can be highly sensitive to solvent polarity. sci-hub.se Implicit and explicit solvation models, such as the Polarizable Continuum Model (PCM) and Quantum Mechanics/Effective Fragment Potential (QM/EFP), are employed to account for solvent effects on electronic transitions and spectral line shapes. aip.orgaip.org Comparing calculated spectra with experimental data, such as absorption and emission spectra and fluorescence decay kinetics, is crucial for validating theoretical models and gaining a deeper understanding of the excited state dynamics of cyanoindoles in various environments. nih.govacs.org While detailed modeling specifically for this compound's spectroscopic properties was not extensively found, the methodologies applied to other cyanoindoles are directly relevant and indicate the approaches used to understand and predict the spectroscopic behavior of this compound. sci-hub.seresearchgate.netnih.govacs.org

Future Directions and Emerging Research Avenues for 6 Cyanoindole

Exploration of Novel Synthetic Methodologies

Research into novel synthetic methodologies for 6-cyanoindole and its derivatives is a key area for future development. Current efforts aim to develop more efficient, selective, and environmentally friendly routes compared to traditional methods. For instance, studies explore copper-catalyzed intramolecular aminocyanation reactions to synthesize cyanoindole products nih.gov. Palladium-catalyzed reductive N-heterocyclization of nitroarenes also presents a novel approach for indole (B1671886) synthesis, which could potentially be adapted for the synthesis of this compound acs.org.

Another promising avenue involves cascade reactions, offering streamlined approaches to construct indole scaffolds jpionline.org. Recent work has demonstrated efficient one-pot, metal-free, and cyanide-free cascade reactions for synthesizing 4,5,6,7-tetrahydro-3-cyanoindoles, which can then be converted to 3-cyanoindoles bohrium.comresearchgate.net. While this specific example focuses on 3-cyanoindoles, the methodology highlights the potential for developing similar cascade approaches for the regioselective synthesis of this compound.

The use of visible light-photocatalyzed reactions is also emerging as a mild and efficient strategy for synthesizing indole derivatives, suggesting a potential route for future this compound synthesis research rsc.org. Furthermore, solid-phase synthesis techniques are being explored for the generation of substituted indoles, offering advantages in terms of purification and potential for library synthesis jpionline.orgacs.org.

Future research will likely focus on developing catalytic systems that enhance regioselectivity and functional group tolerance, enabling the direct synthesis of substituted this compound derivatives in fewer steps. The exploration of organocatalysis and biocatalysis could also lead to more sustainable and efficient synthetic routes.

Development of Next-Generation Pharmaceutical Agents

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and pharmaceuticals nrfhh.combiosynth.comresearchgate.netresearchgate.net. This compound, as a core building block, holds significant potential for the development of next-generation pharmaceutical agents. Its versatility allows for the synthesis of diverse indole derivatives with a wide range of potential therapeutic activities, including anti-cancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects chemimpex.comguidechem.comnrfhh.combiosynth.comresearchgate.netresearchgate.net.

Future research will involve the synthesis of novel this compound derivatives and the evaluation of their biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features responsible for desired pharmacological effects researchgate.net. The cyano group at the C6 position can influence the electronic and physical properties of the molecule, impacting its interaction with biological targets.

Specific areas of focus include the development of agents targeting neurological disorders, as this compound serves as a building block in this area chemimpex.com. Research into cyanoindole derivatives as selective dopamine (B1211576) D4 receptor partial agonists exemplifies the potential for developing highly targeted therapies acs.orgresearchgate.net. The potential of indole derivatives in combating diseases like glioblastoma multiforme also opens avenues for innovative treatments biosynth.com.

The exploration of natural sources for novel indole derivatives and their subsequent synthesis and modification based on the this compound scaffold represents another promising direction nrfhh.com. Integrated experimental and computational approaches will play a vital role in the design and optimization of these potential drug candidates.

Advancements in Organic Electronic Materials

Organic electronics is a rapidly evolving field that utilizes carbon-based organic compounds in electronic devices, offering advantages such as flexibility, lower manufacturing costs, and potential for large-area fabrication j-ames.comfrontiersin.org. This compound and its derivatives are being explored for their potential in this domain due to their favorable electronic properties chemimpex.com.

Future research will focus on incorporating this compound into the design and synthesis of new organic semiconductor materials, dyes, and polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs) chemimpex.comj-ames.com. The cyano group can influence the electronic structure and charge transport properties of these materials.

Advancements will involve tailoring the molecular structure of this compound derivatives to optimize properties such as conductivity, charge mobility, and stability consumerelectronicstestdevelopment.com. This could involve functionalization at different positions of the indole ring or the synthesis of polymers incorporating the this compound unit.

The development of cost-effective and scalable fabrication techniques, such as printing methods, is also crucial for the widespread adoption of organic electronic devices based on these materials j-ames.com. Research into the electrochromic properties of compounds like this compound is also an area of interest researchgate.net.

Integrated Experimental and Computational Approaches

The integration of experimental and computational approaches is becoming increasingly important in chemical research, allowing for a deeper understanding of molecular properties, reaction mechanisms, and material behavior witpress.comresearchgate.netrsu.lv. For this compound research, this integration offers powerful tools to accelerate discovery and development.

Computational methods, such as density functional theory (DFT) calculations, can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives researchgate.net. This can aid in predicting reaction outcomes, designing novel synthetic routes, and understanding the interaction of this compound-based molecules with biological targets or other materials.

Molecular docking and dynamic simulations can provide insights into the binding affinity and mode of action of potential pharmaceutical agents derived from this compound researchgate.netukm.my. In materials science, computational modeling can help predict the charge transport properties and optical characteristics of new organic electronic materials incorporating the this compound scaffold.

Experimental validation of computational predictions is essential to confirm theoretical findings and refine computational models witpress.comresearchgate.netrsu.lv. This iterative process between computation and experimentation can significantly reduce the time and resources required for research and development in the areas of synthesis, pharmaceuticals, and materials science related to this compound.

Sustainability and Green Chemistry Aspects in this compound Research

As the chemical industry moves towards more sustainable practices, the application of green chemistry principles in the synthesis and utilization of this compound is becoming increasingly important dntb.gov.uaacs.org. Future research will focus on developing environmentally benign synthetic routes, minimizing waste generation, and utilizing renewable resources.

This includes exploring alternative solvents, such as water or bio-based solvents, for this compound synthesis google.com. The development of catalytic methods that avoid the use of hazardous reagents or generate fewer byproducts is also a key aspect bohrium.comresearchgate.netacs.org. Atom economy, which aims to maximize the incorporation of all materials into the final product, is a crucial consideration in designing greener synthetic routes acs.org.

Reducing the use of protecting groups and derivatives through the development of more selective reactions, potentially utilizing enzymes or other biocatalysts, aligns with green chemistry principles acs.org.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Cyanoindole in laboratory settings?

  • Methodology : Use palladium-catalyzed cross-coupling reactions or direct cyanation of indole derivatives. For reproducibility, follow protocols that detail reaction conditions (e.g., temperature, solvent, catalyst loading) and purification steps (e.g., column chromatography, recrystallization). Characterize products via NMR, HPLC, and melting point analysis (mp: 127–133°C) to confirm purity .
  • Key Considerations : Store synthesized this compound below -20°C to prevent degradation, as its stability is sensitive to ambient conditions .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with chromatographic methods (HPLC, GC-MS). Compare experimental melting points (mp: 127–133°C) to literature values to verify consistency. For novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS) data .
  • Troubleshooting : Discrepancies in melting points may arise from polymorphic forms or impurities; repeat crystallization with alternative solvents .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology : Utilize this compound as a precursor for functionalized indoles (e.g., via reduction to amines or nucleophilic substitution). Its electron-withdrawing cyano group enables regioselective modifications in heterocyclic chemistry. Document reaction yields and byproducts to refine synthetic pathways .
  • Experimental Design : Use control experiments to isolate the effects of substituents on reactivity, referencing analogous indole derivatives (e.g., 6-Chloroindole) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

  • Methodology : Conduct systematic reviews of literature protocols to identify variables (e.g., catalyst purity, solvent drying methods). Replicate experiments under standardized conditions, using error bars and statistical tests (t-tests, ANOVA) to quantify variability. Publish raw data and detailed procedural notes to enhance reproducibility .
  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate whether yield discrepancies stem from methodological flaws or novel discoveries .

Q. What strategies optimize the stability of this compound derivatives under catalytic conditions?

  • Methodology : Perform stability assays under varying pH, temperature, and solvent conditions. Use kinetic studies (e.g., UV-Vis spectroscopy) to monitor degradation rates. For air-sensitive reactions, employ inert-atmosphere techniques (glovebox, Schlenk line) .
  • Data Analysis : Compare degradation profiles with computational models (DFT calculations) to predict reactive sites and guide structural modifications .

Q. How should researchers design experiments to investigate the electronic effects of the cyano group in this compound?

  • Methodology : Use Hammett substituent constants (σₚ) to correlate electronic effects with reaction outcomes (e.g., acidity, nucleophilicity). Pair experimental data (kinetic isotope effects, isotopic labeling) with computational simulations (NMR chemical shift predictions) .
  • Contradiction Management : If results conflict with theoretical models, re-examine assumptions (e.g., solvent polarity, steric effects) and validate computational parameters .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

  • Methodology : Adopt open-science practices: share detailed synthetic procedures, raw spectral data, and catalyst characterization (XRD, BET surface area). Use collaborative platforms (e.g., Zenodo) for transparent data archiving .
  • Peer Review : Pre-submission validation by independent labs reduces risks of unreported variables (e.g., trace moisture in solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.